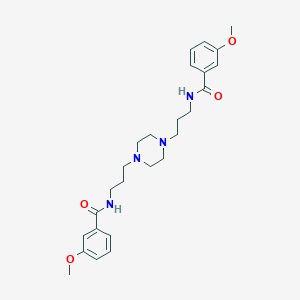
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(3-methoxybenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) is a complex organic compound characterized by the presence of a piperazine ring, propanediyl linkers, and methoxybenzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of Propanediyl Linkers: The piperazine core is then reacted with 1,3-dibromopropane to introduce the propanediyl linkers.
Coupling with Methoxybenzamide: Finally, the intermediate compound is coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-cyclohexylpropanamide)
- N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methylbutanamide)
- N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2,2-dichloroacetamide)
Uniqueness
N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methoxybenzamide) is unique due to the presence of methoxybenzamide groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C26H36N4O4 |
|---|---|
分子量 |
468.6g/mol |
IUPAC名 |
3-methoxy-N-[3-[4-[3-[(3-methoxybenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C26H36N4O4/c1-33-23-9-3-7-21(19-23)25(31)27-11-5-13-29-15-17-30(18-16-29)14-6-12-28-26(32)22-8-4-10-24(20-22)34-2/h3-4,7-10,19-20H,5-6,11-18H2,1-2H3,(H,27,31)(H,28,32) |
InChIキー |
CNPHRHNXQPLBEW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC(=CC=C3)OC |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















